molecular formula C7H8N4O3 B2635880 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1408327-48-9

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B2635880
CAS No.: 1408327-48-9
M. Wt: 196.166
InChI Key: UCMRDSZKWYVAJE-UHFFFAOYSA-N
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Description

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-A]pyrazine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and nitration steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions at the methyl group or nitro group positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Solvents: Acetone, ethanol, methanol

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolo[1,5-A]pyrazine core can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific structural features and the presence of both nitro and methyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRDSZKWYVAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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